N-(5-methyl-1,2-oxazol-3-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-9-16(23-27-12)21-17(25)11-28-18-14-3-2-4-15(14)24(19(26)22-18)10-13-5-7-20-8-6-13/h5-9H,2-4,10-11H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDPNPSUDGHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazole ring, a cyclopentapyrimidine moiety, and a sulfanyl group. Its molecular formula is C₁₄H₁₅N₃O₂S, and it has a molecular weight of approximately 293.36 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the oxazole and pyrimidine components may facilitate binding to enzymes or receptors, influencing their activity and leading to various pharmacological effects.
Biological Activities
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Recent investigations into structurally related compounds have revealed promising antiviral properties. For example, certain derivatives have been tested for their efficacy against influenza viruses and have shown potential in inhibiting viral replication through mechanisms involving ion channel blockage . The correlation between structural features and antiviral efficacy suggests that modifications to the existing compound could enhance its therapeutic potential.
Antitumor Activity
The compound's structural characteristics also position it as a candidate for anticancer research. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways . Further exploration into the specific pathways affected by this compound could yield insights into its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study assessing the antiviral activity of related compounds against the H1N1 influenza virus, several derivatives were found to reduce plaque formation significantly at concentrations as low as 10 µM. The results indicated a strong correlation between structural modifications and increased antiviral potency . This suggests that this compound could be optimized for enhanced antiviral properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide may exhibit anticancer properties. For instance, studies have shown that derivatives containing similar structural elements can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief in conditions such as arthritis and other inflammatory diseases .
Antifungal Activity
There is emerging evidence supporting the antifungal potential of compounds related to this structure. In vitro studies have demonstrated efficacy against various fungal strains, indicating a promising avenue for the treatment of fungal infections .
Case Study 1: Anticancer Research
A study investigating the anticancer properties of structurally similar compounds found significant cytotoxic effects against breast cancer cells (MCF7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Case Study 2: Anti-inflammatory Potential
In a model of acute inflammation induced by carrageenan in rats, administration of related compounds resulted in a significant reduction in paw edema compared to control groups. This suggests a strong anti-inflammatory effect that warrants further exploration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
